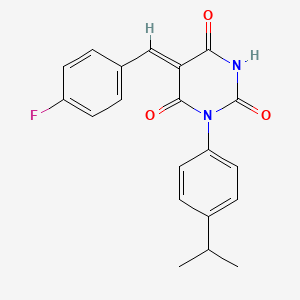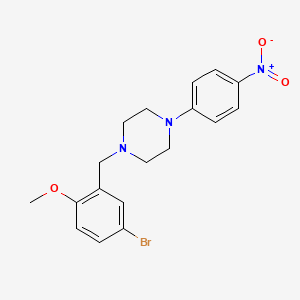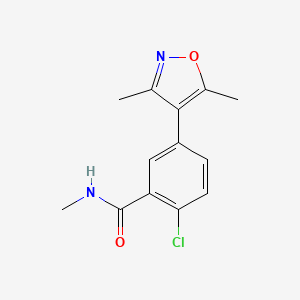![molecular formula C17H25N3O2S B4933189 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-isobutyl-N-methylbenzenesulfonamide](/img/structure/B4933189.png)
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-isobutyl-N-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-isobutyl-N-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent.
作用機序
The exact mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-isobutyl-N-methylbenzenesulfonamide is not fully understood. However, studies have suggested that it exerts its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition results in the reduction of inflammation, pain, and fever.
Biochemical and Physiological Effects
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-isobutyl-N-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro. In addition, it has been found to reduce the expression of inducible nitric oxide synthase, which is involved in the production of nitric oxide, a key mediator of inflammation.
実験室実験の利点と制限
One of the advantages of using N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-isobutyl-N-methylbenzenesulfonamide in lab experiments is its relatively low cost and easy availability. It is also a stable compound that can be stored for extended periods without degradation. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the study of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-isobutyl-N-methylbenzenesulfonamide. One area of interest is its potential use in the treatment of inflammatory bowel disease, a chronic inflammatory condition of the gastrointestinal tract. Another potential direction is the investigation of its effects on the immune system, specifically its ability to modulate the activity of immune cells such as T cells and macrophages. Additionally, further studies are needed to elucidate its mechanism of action and to identify any potential side effects or toxicity associated with its use.
Conclusion
In conclusion, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-isobutyl-N-methylbenzenesulfonamide is a promising chemical compound that has demonstrated anti-inflammatory, analgesic, and antipyretic properties. Its potential use as a therapeutic agent in the treatment of various diseases has been extensively studied, and there are several potential future directions for its investigation. Further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity associated with its use.
合成法
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-isobutyl-N-methylbenzenesulfonamide involves the reaction of 4-isobutyl-N-methylbenzenesulfonamide with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst. The resulting product is then purified using column chromatography to obtain the pure compound.
科学的研究の応用
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-isobutyl-N-methylbenzenesulfonamide has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of conditions such as arthritis, fever, and pain.
特性
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-4-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-13(2)10-15-6-8-17(9-7-15)23(21,22)20(5)12-16-11-19(4)18-14(16)3/h6-9,11,13H,10,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWRXNIXCIYNLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN(C)S(=O)(=O)C2=CC=C(C=C2)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(cyclopropylcarbonyl)-2-(4-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B4933106.png)
![1-[2-(2-chloro-6-methylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B4933109.png)
![1-[2-(allyloxy)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B4933113.png)

![1-[(4-tert-butylcyclohexyl)oxy]-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4933135.png)
![2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4933148.png)
![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4933150.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4933151.png)

![2-methoxy-N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B4933164.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B4933178.png)
![1-{[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide](/img/structure/B4933185.png)

